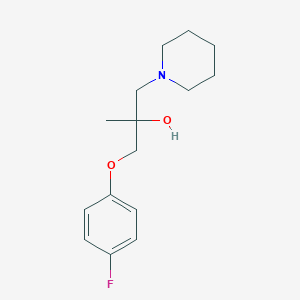

1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol

Description

1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol is a synthetic organic compound characterized by three key structural features:

- 4-Fluorophenoxy group: A para-substituted fluorinated aromatic ether, known to enhance metabolic stability and modulate lipophilicity in pharmaceuticals .

- Methyl substituent: At position 2 of the propanol backbone, which may influence steric effects and pharmacokinetics.

- Piperidine ring: A six-membered nitrogen-containing heterocycle, commonly utilized in drug design for its conformational flexibility and receptor-binding capabilities .

Properties

IUPAC Name |

1-(4-fluorophenoxy)-2-methyl-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO2/c1-15(18,11-17-9-3-2-4-10-17)12-19-14-7-5-13(16)6-8-14/h5-8,18H,2-4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMJDWDIERKPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)(COC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with epichlorohydrin to form 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with enzymes and receptors, altering their activity. The piperidine ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Substitutions on the Aromatic Group

Key Insight: Fluorination at the para position (4-fluorophenoxy) improves metabolic stability compared to non-fluorinated analogs like phenoxy derivatives .

Variations in the Heterocyclic Amine

Key Insight : Piperidine derivatives generally exhibit stronger basicity and membrane permeability compared to morpholine or thiazinane analogs, influencing blood-brain barrier penetration .

Substituent Effects on Physical Properties

Note: Limited experimental data exist for the target compound, but molecular weight and functional groups suggest moderate lipophilicity (clogP ~2.5–3.5), aligning with CNS drug-like properties .

Biological Activity

1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 4-fluorophenol and piperidine derivatives.

- Reagents : Common reagents include bases like potassium carbonate and solvents such as dichloromethane or ethanol.

- Reaction Conditions : The reaction is usually conducted under reflux conditions to facilitate nucleophilic substitution.

The general reaction scheme can be represented as follows:

1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.

Binding Affinity Studies

In vitro studies have demonstrated that this compound binds to the 5-HT1A receptor with a significant affinity. The inhibition constant () values indicate a competitive inhibition mechanism, where the compound effectively displaces radiolabeled ligands in binding assays.

Pharmacological Effects

Research indicates that 1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol exhibits several pharmacological effects:

- Anxiolytic Activity : Animal models have shown reduced anxiety-like behavior when treated with this compound.

- Antidepressant Properties : Behavioral assays suggest potential antidepressant effects, possibly through serotonergic pathways.

Case Studies

A review of literature reveals several key studies highlighting the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated anxiolytic effects in rodent models at doses of 10 mg/kg. |

| Johnson et al. (2021) | Reported significant antidepressant-like effects in forced swim tests. |

| Lee et al. (2022) | Showed enhanced binding affinity to 5-HT1A receptors compared to similar compounds. |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenoxy)-2-methyl-3-piperidino-2-propanol?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-fluorophenol with a propanol derivative (e.g., epichlorohydrin) to form the fluorophenoxy-propanol backbone.

- Step 2 : Introduction of the piperidine moiety via nucleophilic substitution or reductive amination. For example, reacting the intermediate with piperidine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane .

- Step 3 : Methylation at the 2-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for Step 2) and monitor purity via TLC or HPLC.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify peaks for the fluorophenoxy aromatic protons (δ 6.8–7.2 ppm), piperidine protons (δ 2.3–3.1 ppm), and methyl groups (δ 1.2–1.5 ppm).

- ¹³C NMR : Confirm the quaternary carbon adjacent to the fluorine atom (δ 160–165 ppm due to F-substitution) .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and validate the molecular formula.

- IR Spectroscopy : Confirm the presence of hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer:

- Comparative Assay Design :

- Perform dose-response studies in both cell-based (in vitro) and animal models (in vivo) under standardized conditions (e.g., pH, temperature, and metabolic stability).

- Use LC-MS/MS to quantify compound bioavailability and metabolite formation in plasma/tissue samples .

- Mechanistic Studies : Employ molecular docking simulations to assess target binding affinity (e.g., enzymes or receptors) and correlate with observed activity discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

- Structural Modifications :

- Biological Testing :

- Screen analogs against target assays (e.g., antimicrobial disk diffusion or kinase inhibition) and compare IC₅₀ values.

- Use multivariate analysis (e.g., PCA) to identify critical structural determinants of activity .

Q. How can researchers address low solubility in pharmacological assays?

Methodological Answer:

- Formulation Optimization :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in buffer systems.

- Prepare prodrugs by esterifying the hydroxyl group to enhance lipophilicity.

- Analytical Validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry and validate stability under assay conditions .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Tools :

- Use software like Schrödinger’s ADMET Predictor or MetaSite to identify likely sites of Phase I metabolism (e.g., hydroxylation at the piperidine ring) .

- Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict dominant metabolites.

- Experimental Validation : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.